molecular formula C12H15BClNO4 B1420478 2-(5-Chloro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1073353-99-7

2-(5-Chloro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1420478
CAS No.: 1073353-99-7
M. Wt: 283.52 g/mol
InChI Key: OGXVNFUFZOAUNA-UHFFFAOYSA-N
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Description

2-(5-Chloro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic acid derivative characterized by its unique structure, which includes a chloro-nitrophenyl group attached to a tetramethyl-dioxaborolane ring. This compound is of significant interest in organic synthesis and various scientific research applications due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Chloro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 5-chloro-2-nitrophenylboronic acid with a suitable reagent under controlled conditions. One common method is the Miyaura borylation reaction, which uses a palladium catalyst and a boronic acid derivative to form the desired product.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors or batch processes. These methods ensure consistent quality and yield, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions: 2-(5-Chloro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of reactions, including Suzuki-Miyaura cross-coupling, oxidation, and reduction reactions.

Common Reagents and Conditions:

  • Suzuki-Miyaura Cross-Coupling: This reaction typically uses a palladium catalyst, a base (such as sodium carbonate), and an aryl halide.

  • Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions may involve hydrogen gas in the presence of a metal catalyst or other reducing agents like sodium borohydride.

Major Products Formed: The major products formed from these reactions include various biaryl compounds, oxidized derivatives, and reduced forms of the original compound.

Scientific Research Applications

Chemistry: In organic chemistry, this compound is used as a building block for the synthesis of complex molecules, including pharmaceuticals and agrochemicals. Its ability to participate in cross-coupling reactions makes it valuable for constructing carbon-carbon bonds.

Biology: 2-(5-Chloro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is used in biological studies to label and track biomolecules. Its fluorescent properties make it useful in imaging and diagnostic applications.

Medicine: In medicinal chemistry, this compound is employed in the development of new drugs. Its reactivity allows for the creation of diverse chemical libraries, which can be screened for biological activity.

Industry: The compound finds applications in material science, particularly in the development of advanced polymers and coatings. Its unique properties contribute to the creation of materials with enhanced performance characteristics.

Mechanism of Action

The mechanism by which 2-(5-Chloro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves its interaction with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, the compound acts as a boronic acid derivative, facilitating the formation of carbon-carbon bonds. The molecular pathways involved include the coordination of the boronic acid to the palladium catalyst, followed by transmetalation and reductive elimination steps.

Comparison with Similar Compounds

  • 2-(4-Chloro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

  • 2-(3-Chloro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

  • 2-(5-Chloro-2-nitrophenyl)-4,4,5-trimethyl-1,3,2-dioxaborolane

Uniqueness: 2-(5-Chloro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific substitution pattern on the phenyl ring, which influences its reactivity and applications. Compared to similar compounds, it offers distinct advantages in terms of stability and reactivity, making it a preferred choice in various synthetic applications.

Properties

IUPAC Name

2-(5-chloro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BClNO4/c1-11(2)12(3,4)19-13(18-11)9-7-8(14)5-6-10(9)15(16)17/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGXVNFUFZOAUNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00674720
Record name 2-(5-Chloro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1073353-99-7
Record name 2-(5-Chloro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1073353-99-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(5-Chloro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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